
1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea, also known as BU-32, is a small molecule compound that has gained interest in scientific research due to its potential therapeutic applications. BU-32 is a urea derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation of Novel Compounds
Research has led to the development of novel compounds with primaquine and hydroxyl or halogen substituted benzene moieties, bridged by urea or bis-urea functionalities. These compounds have been synthesized using benzotriazole as the synthon and evaluated for their antiproliferative activity against various cancer cell lines. For example, specific derivatives demonstrated significant antiproliferative effects, especially against breast carcinoma MCF-7 cell lines, with some showing extreme selectivity. Further biological experiments revealed effects on cell cycle and induced cell death, highlighting the potential for development as breast carcinoma drugs due to high activity, selectivity, and compliance with drug development rules (Perković et al., 2016).
Antagonistic Activities on Human Adenosine A(3) Receptors
Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors, with series of N-phenyl-N'-quinazolin-4-ylurea and N-phenyl-N'-isoquinolin-1-ylurea derivatives synthesized and tested for their adenosine receptor affinities. These studies contribute to understanding the structure-affinity relationship, influencing the development of potent human adenosine A(3) receptor antagonists, which could be beneficial for further characterization of the human A(3) receptor and potential therapeutic applications (van Muijlwijk-Koezen et al., 2000).
Inhibition of Tubulin Polymerization
Methoxy-substituted 3-formyl-2-phenylindoles, structurally related to the compound of interest, have been investigated for their inhibition of tubulin polymerization, an action associated with cytostatic activity. The study aimed to identify essential structural elements required for this inhibition, providing insights into the development of new cytostatics that disrupt microtubule assembly, similar to the mechanism of action of colchicine, thus offering potential in cancer treatment strategies (Gastpar et al., 1998).
TRPM8 Channel Receptor Antagonism and Antiprostate Cancer Agents
Tetrahydroisoquinoline-derived urea and 2,5-diketopiperazine derivatives have been identified as selective TRPM8 channel receptor antagonists. These compounds, through detailed structure-activity relationships, demonstrate potent activity in reducing the growth of LNCaP prostate cancer cells, highlighting the link between TRPM8 inhibition and reduced tumor cell proliferation. This research opens new avenues for the treatment of prostate cancer, emphasizing the importance of selective channel receptor antagonism (De Petrocellis et al., 2016).
Propiedades
IUPAC Name |
1-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-3-4-15-26-21-11-8-19(16-18(21)7-12-22(26)27)25-23(28)24-14-13-17-5-9-20(29-2)10-6-17/h5-6,8-11,16H,3-4,7,12-15H2,1-2H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOPKMUPNZYVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2507997.png)
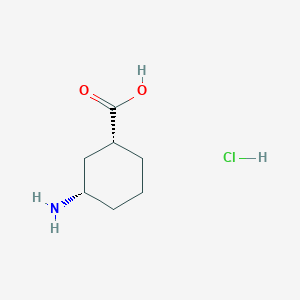
![5-chloro-N-[2-(dimethylamino)-3-phenylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2508000.png)
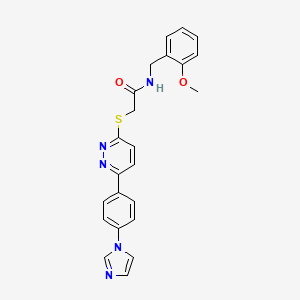

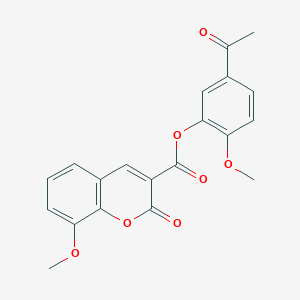
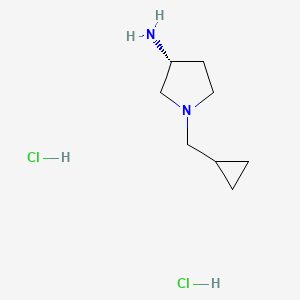


![N-[(6-Methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2508010.png)

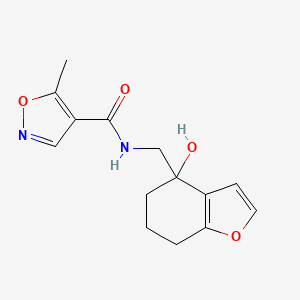

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)